molecular formula C6H11FO3S B1426326 Oxan-4-ylmethanesulfonyl fluoride CAS No. 1354953-22-2

Oxan-4-ylmethanesulfonyl fluoride

Cat. No. B1426326
CAS RN: 1354953-22-2
M. Wt: 182.22 g/mol
InChI Key: DWTWFCFQDGUAGQ-UHFFFAOYSA-N
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Description

Oxan-4-ylmethanesulfonyl fluoride is a chemical compound with the CAS Number: 1354953-22-2 . It has a molecular weight of 182.22 and is typically in powder form .


Molecular Structure Analysis

The IUPAC name for Oxan-4-ylmethanesulfonyl fluoride is tetrahydro-2H-pyran-4-ylmethanesulfonyl fluoride . The InChI code for this compound is also available .


Physical And Chemical Properties Analysis

Oxan-4-ylmethanesulfonyl fluoride is a powder at room temperature . and is typically stored at room temperature .

Scientific Research Applications

Organic Synthesis

Oxan-4-ylmethanesulfonyl fluoride is utilized in organic synthesis for the introduction of the sulfonyl fluoride group into organic molecules. This functional group is known for its reactivity and ability to participate in various chemical transformations . The compound serves as a precursor for the generation of fluorosulfonyl radicals, which are instrumental in creating a wide range of functionalized sulfonyl fluorides. These radicals have opened new horizons in the synthesis of complex organic molecules, offering a concise and efficient approach compared to traditional methods .

Chemical Biology

In chemical biology, Oxan-4-ylmethanesulfonyl fluoride acts as a reactive probe due to its balance of biocompatibility and protein reactivity . It’s particularly valued for its ability to modify not only serine residues but also other context-specific amino acids like threonine, lysine, and cysteine. This versatility makes it a privileged warhead in the development of covalent enzyme inhibitors and in the mapping of enzyme binding sites and protein-protein interactions .

Drug Discovery

The introduction of sulfonyl fluoride groups into drug candidates can significantly enhance their metabolic stability and pharmacological properties. Oxan-4-ylmethanesulfonyl fluoride contributes to the development of new drugs by providing a stable and reactive moiety that can be strategically placed to suppress metabolism and modulate physical properties, thereby increasing the in vivo half-lives of pharmaceuticals .

Materials Science

In materials science, Oxan-4-ylmethanesulfonyl fluoride is explored for its potential in creating novel materials with unique properties. Its incorporation into polymers and other materials could lead to advancements in the development of ferroelectrics, which are crucial for energy conversion and storage technologies .

Proteomics

Sulfonyl fluorides, including Oxan-4-ylmethanesulfonyl fluoride, are used in proteomics for activity-based protein profiling. They help identify active sites within proteins and contribute to the understanding of protein function and interaction networks within the cell .

Environmental Chemistry

The compound’s role in environmental chemistry is emerging, with research focusing on its degradation and interaction with other environmental factors. Understanding the behavior of sulfonyl fluorides in the environment is crucial for assessing their impact and ensuring safe and sustainable use .

Safety and Hazards

The safety information for Oxan-4-ylmethanesulfonyl fluoride indicates that it is dangerous . It has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful .

Relevant Papers There are several relevant papers that discuss sulfonyl fluorides and their applications . These papers could provide more detailed information on the topics discussed above.

properties

IUPAC Name

oxan-4-ylmethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO3S/c7-11(8,9)5-6-1-3-10-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTWFCFQDGUAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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